Cas no 2034247-10-2 (1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine)

1-(4-tert-Butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a specialized sulfonamide derivative featuring an azetidine core functionalized with a trifluoroethoxy group. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, combining the steric bulk of a tert-butylphenyl group with the electron-withdrawing effects of the trifluoroethoxy moiety. The sulfonyl linkage enhances stability and potential binding interactions, making it a valuable intermediate for designing bioactive molecules. Its well-defined stereochemistry and modular structure allow for further derivatization, supporting applications in drug discovery and material science. The compound’s synthetic versatility and physicochemical properties make it a useful building block for advanced chemical development.
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine structure
2034247-10-2 structure
Product Name:1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS No:2034247-10-2
MF:C15H20F3NO3S
MW:351.384413719177
CID:6507920
PubChem ID:121018956
Update Time:2025-08-05

1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
    • 1-(4-tert-butylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
    • F6514-3130
    • 1-((4-(tert-butyl)phenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
    • 2034247-10-2
    • AKOS026692966
    • Inchi: 1S/C15H20F3NO3S/c1-14(2,3)11-4-6-13(7-5-11)23(20,21)19-8-12(9-19)22-10-15(16,17)18/h4-7,12H,8-10H2,1-3H3
    • InChI Key: RGZMEUFSGOZXCZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(C)(C)C)(N1CC(C1)OCC(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 351.11159916g/mol
  • Monoisotopic Mass: 351.11159916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55Ų

1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Pricemore >>

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Additional information on 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Research Brief on 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034247-10-2)

1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034247-10-2) is a novel azetidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and trifluoroethoxy functional groups, exhibits promising potential as a scaffold for drug development, particularly in targeting protein-protein interactions and modulating enzymatic activity. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for therapeutic applications in oncology, inflammation, and infectious diseases.

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves a multi-step process that includes the sulfonylation of azetidine derivatives and subsequent etherification with trifluoroethanol. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity. Computational studies have further elucidated its molecular interactions, highlighting its affinity for specific binding pockets in target proteins, such as kinases and proteases.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key signaling pathways associated with cancer progression. For instance, it has shown potent activity against the PI3K/AKT/mTOR pathway, which is often dysregulated in various malignancies. Additionally, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis, where it effectively reduces cytokine production and neutrophil infiltration. These findings underscore its potential as a multi-targeted therapeutic agent.

Despite its promising profile, challenges remain in optimizing the pharmacokinetic properties of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine. Recent efforts have focused on improving its solubility and metabolic stability through structural modifications. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this compound into preclinical development, with the aim of addressing unmet medical needs in complex diseases.

In conclusion, 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine represents a compelling example of how innovative chemical design can yield biologically active molecules with therapeutic potential. Ongoing research will further define its mechanistic insights and clinical applicability, making it a compound of interest for the scientific and medical communities.

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